Ethyl [(5-amino-2-pyridinyl)oxy]acetate
Description
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is an ester derivative featuring a pyridine ring substituted with an amino group at the 5-position and an ethoxyacetate moiety at the 2-position. This compound belongs to a broader class of pyridine-based acetates, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
203664-68-0 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6,10H2,1H3 |
InChI Key |
RREPMDGVAFXNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Phenolate Formation
A key step in the synthesis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate involves the hydroxylation of a suitably substituted pyridine precursor to form a pyridinyl phenolate intermediate. For example, 4-amino-3,5-dichloro-2,6-difluoropyridine can be refluxed with an aqueous alkali metal hydroxide solution (such as sodium hydroxide or potassium hydroxide) to induce hydroxylation at the 2-position of the pyridine ring. This reaction produces a solid phenolate salt (either potassium or sodium salt of 4-amino-3,5-dichloro-6-fluoropyridine-2-phenol), which can be separated by centrifugation from the mother liquor.
Extraction and Purification of Phenolate
After hydroxylation, the solid phenolate is separated and further purified by extraction with solvents such as N-methylpyrrolidone. Stirring the solid with N-methylpyrrolidone followed by centrifugation yields an extract rich in the pyridinyl phenolate salt. This extract is used directly in the subsequent condensation step, improving raw material utilization and product yield.
Condensation with Ethyl Chloroacetate
The phenolate intermediate undergoes condensation with ethyl chloroacetate under controlled conditions, typically after removal of excess solvent and water by decompression distillation to maintain water content below 1000 ppm. This condensation forms this compound, specifically the ethyl ester of the oxyacetate derivative of the pyridine compound.
One-Pot Esterification and Condensation Method
An alternative, more streamlined approach involves a one-pot synthesis where esterification and condensation occur sequentially without isolating intermediates. For example, glycolic acid is first esterified with an alcohol (such as secondary octanol) in the presence of an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid), forming an intermediate ester. Subsequently, the pyridinyl compound (e.g., 4-amino-3,5-dichloro-6-fluoro-2-pyridinyl derivative), an acid-binding agent, and a second catalyst (such as copper salts) are added to the same reaction vessel. Heating the mixture at 50–200 °C under reduced pressure completes the condensation reaction, yielding the desired ester product.
- Advantages: This method reduces the number of synthetic steps from five to three, eliminates separation and drying steps, reduces energy consumption, and minimizes environmental pollution by avoiding formation of pyridol byproducts.
- Yield: The final product yield can reach approximately 90%, with high purity and cost-effectiveness.
- Industrial relevance: The one-pot method is scalable and environmentally friendly, suitable for large-scale production.
Supporting Techniques and Catalysts
- Catalysts for esterification include mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid, as well as organic acids like p-methylbenzenesulfonic acid.
- Catalysts for condensation include copper-based catalysts, which facilitate the nucleophilic substitution and ester formation.
- Temperature and pressure control are critical: condensation is preferably carried out between 100 and 200 °C, at pressures from 0.01 to 1 atm, to optimize yield and minimize side reactions.
Data Table Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-amino-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that derivatives of pyridine compounds, including Ethyl [(5-amino-2-pyridinyl)oxy]acetate, exhibit promising anticancer activities. A study demonstrated that certain pyridine derivatives could inhibit specific enzymes involved in tumor growth, suggesting a potential role in cancer therapeutics. For instance, the derivative was tested for its efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of specific enzymes such as aspartate hydroxylase (AspH), which is implicated in various biological processes. The structure-activity relationship (SAR) studies revealed that modifications to the pyridine ring significantly affect inhibitory potency, paving the way for the development of targeted enzyme inhibitors based on this scaffold .
Agricultural Applications
Herbicide Development
this compound is a key intermediate in the synthesis of herbicides like Fluroxypyr. This compound acts as a synthetic auxin, effective against broadleaf weeds and woody plants. Its mechanism involves mimicking natural plant hormones, leading to uncontrolled growth in target species while being safe for cereal crops . The synthesis methods have been optimized to improve yield and reduce production costs, making it suitable for large-scale agricultural applications .
Pesticide Formulations
The compound's efficacy as an herbicide has led to its incorporation into various pesticide formulations. Research indicates that combining this compound with other active ingredients enhances its effectiveness against resistant weed species. Field trials have demonstrated significant reductions in weed populations when applied at recommended rates .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength. Studies utilizing response surface methodology have optimized formulations containing this compound to achieve desired material characteristics .
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 values in low micromolar range |
| Enzyme inhibitor | Selective inhibition of AspH | |
| Agricultural | Herbicide (Fluroxypyr) | Effective against broadleaf weeds |
| Pesticide formulations | Significant reduction in resistant weed populations | |
| Materials Science | Polymer monomer | Improved thermal stability and mechanical strength |
Case Studies
- Anticancer Activity Study : A series of experiments were conducted where various derivatives of this compound were synthesized and tested against different cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound, highlighting the importance of structural optimization in drug design .
- Field Trials for Herbicide Efficacy : Large-scale field trials assessed the effectiveness of formulations containing this compound against common agricultural weeds. Results showed a marked decrease in weed biomass and improved crop yields when used as part of an integrated pest management strategy .
- Polymer Development Research : Researchers developed new polymer blends incorporating this compound, which demonstrated superior properties such as increased elasticity and resistance to degradation under environmental stressors. These findings suggest potential applications in protective coatings and packaging materials .
Mechanism of Action
The mechanism of action of Ethyl [(5-amino-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 5-amino group in the target compound is electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity compared to electron-withdrawing substituents (e.g., 5-F, 5-Br, or 3-NO₂ in analogs) .
- Ring Heteroatoms : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen-rich core, which may alter reactivity and binding interactions compared to pyridine derivatives.
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for Ethyl [(5-amino-2-pyridinyl)oxy]acetate?
The synthesis typically involves nucleophilic substitution and esterification. A common approach includes reacting 5-amino-2-hydroxypyridine with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction efficiency depends on controlling stoichiometry and temperature (70–80°C) to minimize side products .
Q. How can spectroscopic methods be employed to characterize this compound?
1H/13C NMR is critical for confirming the pyridinyl and acetate moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm for pyridine) and the ethyl ester group (δ 1.3 ppm for CH3, δ 4.2 ppm for CH2). Mass spectrometry (HRMS-ESI) verifies the molecular ion peak ([M+H]+) and fragmentation patterns. IR spectroscopy identifies the ester carbonyl stretch (~1740 cm⁻¹) and amino group vibrations (~3350 cm⁻¹). Cross-referencing with computational predictions (DFT) enhances structural validation .
Q. What are the common derivatives of this compound, and how are they synthesized?
Derivatives include hydrolyzed carboxylic acids (via basic hydrolysis with NaOH), amides (using amines under coupling agents), and halogenated analogs (e.g., chloro-substitution via Sandmeyer reaction). For example, hydrolysis under reflux with aqueous NaOH yields [(5-amino-2-pyridinyl)oxy]acetic acid, a precursor for metal-organic frameworks (MOFs) or prodrug design .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies show degradation at extremes: acidic conditions (pH < 3) hydrolyze the ester group, while alkaline conditions (pH > 10) deprotonate the amino group. Thermal gravimetric analysis (TGA) indicates stability up to 150°C. Store at 4°C in anhydrous, dark conditions to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in NMR data for structurally similar analogs be resolved?
Overlapping signals (e.g., aromatic protons in substituted pyridines) require advanced techniques: 2D NMR (COSY, HSQC) to assign coupling networks and variable-temperature NMR to reduce signal broadening. For example, NOESY can distinguish between regioisomers by analyzing spatial proximity of substituents .
Q. What mechanistic pathways govern its reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations reveal a two-step mechanism: (i) base-assisted deprotonation of the hydroxyl group on pyridine, forming a nucleophilic oxyanion, and (ii) SN2 attack on ethyl chloroacetate. Transition state analysis identifies steric hindrance from the amino group as a rate-limiting factor. Kinetic studies (monitored via HPLC) support pseudo-first-order kinetics under excess chloroacetate .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines bond angles, dihedral angles, and non-covalent interactions. For example, weak hydrogen bonds (C–H⋯O, 2.4–2.6 Å) and π-π stacking between pyridine rings influence packing motifs. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What computational models predict its interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or acetylcholinesterase. Pharmacophore mapping highlights the amino and ester groups as critical for hydrogen bonding. QSAR studies correlate substituent electronegativity with inhibitory potency (IC50 values). Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. How can reaction yields be optimized for large-scale synthesis?
DoE (Design of Experiments) identifies optimal parameters: solvent (acetonitrile > DMF), catalyst (DMAP vs. no catalyst), and molar ratio (1:1.2 pyridine:chloroacetate). Continuous-flow microreactors enhance mixing and heat transfer, achieving >85% yield. In-line FTIR monitors reaction progress in real time .
Q. What strategies mitigate byproduct formation during functionalization?
Protecting group strategies (e.g., Boc for amino groups) prevent undesired side reactions during halogenation. Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. 6 hours) and minimizes thermal decomposition. GC-MS analysis identifies byproducts (e.g., di-ester adducts), guiding solvent selection (aprotic > protic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
